Oxyquinoline, D3, #11

Description

Historical Context of Quinoline (B57606) Derivatives in Scientific Inquiry

The scientific journey of quinoline and its derivatives began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov Initially identified as a secondary metabolite from the alkaloid family, its potential was not immediately realized. nih.gov A significant milestone in quinoline chemistry was the development of the Friedländer synthesis in 1882, a method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, which provided a versatile pathway to various quinoline scaffolds. nih.gov

The therapeutic potential of quinoline derivatives became evident with the use of quinine, a naturally occurring quinoline alkaloid, as an antimalarial agent. wisdomlib.org This discovery spurred the synthesis and investigation of a vast array of quinoline-based compounds. nih.govwisdomlib.org Over the decades, these efforts have led to the development of numerous drugs with a quinoline core, including antimalarials like chloroquine (B1663885) and primaquine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan. nih.govresearchgate.net The unique chemical structure and the flexibility to modify it with various substituents have established the quinoline nucleus as a "privileged scaffold" in medicinal chemistry, continually providing a basis for the discovery of new therapeutic compounds. researchgate.netorientjchem.org

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Contemporary Academic Research

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in modern chemical and biological research due to its exceptional metal-chelating ability and wide spectrum of biological activities. mdpi.comnih.gov As the only one of the seven monohydroxyquinoline isomers capable of forming stable chelate complexes with divalent metal ions, 8-HQ's properties are unique. nih.gov This ability to bind with metal ions like iron, copper, and zinc is central to its mechanisms of action and its utility in various applications. nih.govmdpi.com

In medicinal chemistry, the 8-HQ moiety is recognized as a privileged structure for designing new drug candidates. acs.org Its derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, antifungal, anti-HIV, and neuroprotective activities. mdpi.comrroij.com The chelation of metal ions can influence a compound's solubility, its transport across cellular membranes, and its interaction with biological targets such as enzymes, making it a powerful strategy in drug design. nih.govmdpi.com For instance, the anticancer effects of some 8-HQ derivatives are linked to their ability to form complexes with copper and zinc ions or to chelate iron, which is essential for DNA synthesis in tumor cells. nih.gov

Beyond medicine, the 8-HQ scaffold is crucial in materials science and analytical chemistry. Its derivatives are used as fluorescent chemosensors for detecting metal ions due to the enhanced fluorescence upon chelation. rroij.comscribd.com Furthermore, metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are fundamental components in Organic Light-Emitting Diodes (OLEDs) where they function as electron carriers. mdpi.commdpi.com The synthetic versatility of the 8-hydroxyquinoline scaffold allows for extensive modifications, enabling researchers to fine-tune its properties for specific and advanced applications. acs.orgmdpi.com

Table 1: Applications of 8-Hydroxyquinoline Derivatives in Research

| Field of Application | Specific Use | Mechanism/Significance | Key Derivatives/Complexes |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Chelation of essential metal ions (Fe, Cu, Zn) required by tumor cells; inhibition of enzymes like ribonucleotide reductase. nih.gov | Quilamines, Clioquinol (CQ) nih.govrroij.com |

| Neuroprotective Agents | Restoration of metal homeostasis, which is often imbalanced in neurodegenerative diseases. nih.gov | PBT2, M30 mdpi.com | |

| Antimicrobial/Antifungal | Disruption of essential metal-dependent processes in pathogens. mdpi.comrroij.com | 5,7-dibromo-8-hydroxyquinoline mdpi.com | |

| Analytical Chemistry | Fluorescent Chemosensors | Enhanced fluorescence upon selective binding to metal ions like Al³⁺ and Zn²⁺. rroij.com | Various substituted 8-HQs rroij.com |

| Gravimetric Analysis | Formation of insoluble metal chelates for quantitative determination. rroij.com | 8-Hydroxyquinoline itself rroij.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Used as electron transport materials and light emitters. mdpi.commdpi.com | Tris(8-hydroxyquinolinato)aluminium (Alq3) mdpi.com |

Rationale for Deuterated (D3) and Labeled Oxyquinoline Variants in Fundamental Studies

In advanced scientific research, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), is a powerful technique for elucidating reaction mechanisms, enhancing material properties, and improving analytical sensitivity. "Oxyquinoline, D3" refers to an 8-hydroxyquinoline molecule in which three specific hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling, while chemically subtle, has profound implications for fundamental studies.

The primary rationale for using deuterated compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of this bond proceed more slowly for the deuterated compound. By comparing the reaction rates of a standard compound and its deuterated analogue, researchers can determine whether a specific C-H bond cleavage is a rate-determining step in a reaction mechanism.

In materials science, particularly in the field of organic electronics, deuteration has been shown to significantly improve device performance. For example, the deuteration of the emitting molecule tris-(8-hydroxyquinoline)aluminium (Alq3) resulted in OLED devices with enhanced light-emitting efficiency and greater high-voltage stability. mdpi.com Studies on organic magnetoresistance using deuterated Alq3 have helped to clarify the role of hyperfine interactions, demonstrating that such isotopic substitution is a critical tool for probing the fundamental physics of organic semiconductor devices. researchgate.net

In analytical chemistry, deuterated compounds are invaluable. In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid large solvent signals that would otherwise obscure the signals from the analyte. mdpi.comacs.org Furthermore, deuterated molecules like Oxyquinoline, D3 can be used as internal standards in quantitative mass spectrometry. Because they are chemically identical to the non-labeled compound, they co-elute during chromatography and ionize similarly, but their higher mass allows them to be distinguished and quantified separately, leading to highly accurate measurements.

Table 2: Comparison of Protium (¹H) and Deuterium (²H or D)

| Property | Protium (H) | Deuterium (D) | Significance of Difference |

|---|---|---|---|

| Natural Abundance | ~99.98% | ~0.015% | Deuterated compounds must be synthetically prepared. |

| Nuclear Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | Deuterium is approximately twice as heavy as protium. |

| Bond Strength (C-X) | Weaker (e.g., C-H) | Stronger (e.g., C-D) | Leads to the kinetic isotope effect; enhances molecular stability. mdpi.com |

| NMR Spectroscopy | ¹H NMR active | ²H NMR active, but at a different frequency | Allows for selective observation and simplification of spectra. acs.org |

Structure

3D Structure

Properties

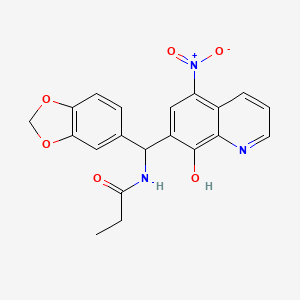

IUPAC Name |

N-[1,3-benzodioxol-5-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-2-17(24)22-18(11-5-6-15-16(8-11)29-10-28-15)13-9-14(23(26)27)12-4-3-7-21-19(12)20(13)25/h3-9,18,25H,2,10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLBDNWWHTYSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of Oxyquinoline and Its Derivatives

Advanced Strategies for the Preparation of Core Oxyquinoline Structures

The synthesis of the foundational 8-hydroxyquinoline (B1678124) (8-HQ) scaffold has evolved beyond traditional methods like the Skraup and Doebner-von Miller reactions. researchgate.netresearchgate.net Modern strategies offer improved yields, milder reaction conditions, and greater substrate scope. One prominent method involves the photocatalytic dehydrogenation of an intermediate formed from o-aminophenol and acrolein. google.com This approach utilizes a cobalt oxime chelate photocatalyst and an eosin (B541160) Y photosensitizer under visible light, providing an efficient, high-yield pathway to the 8-HQ core. google.com

Another significant advancement is the use of transition metal-catalyzed cross-coupling reactions to build substituted 8-HQ systems. For instance, the Suzuki cross-coupling reaction allows for the introduction of aryl groups at the C5 and C7 positions, starting from 5-bromo-8-HQ or 5,7-dibromo-8-HQ. scispace.com This requires the protection of the hydroxyl group, typically with a benzyl (B1604629) group, prior to the coupling reaction. scispace.com Furthermore, copper-catalyzed reactions have been employed to synthesize derivatives, such as the reaction of 8-hydroxyquinoline N-oxide with Grignard reagents to produce 2-alkyl-8-hydroxyquinolines. mdpi.com These advanced methods provide chemists with powerful tools to construct a diverse library of core oxyquinoline structures.

Table 1: Comparison of Modern Synthetic Methods for the Oxyquinoline Core

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photocatalytic Dehydrogenation | o-aminophenol, acrolein | Cobalt oxime chelate, Eosin Y, visible light | 8-Hydroxyquinoline | google.com |

| Suzuki Cross-Coupling | 5-Bromo-8-HQ | Palladium catalyst, boronic acid, base | 5-Aryl-8-HQ | scispace.com |

| Copper-Catalyzed Alkylation | 8-Hydroxyquinoline N-oxide | Grignard reagent (RMgX), Copper catalyst | 2-Alkyl-8-HQ | mdpi.com |

Targeted Deuteration (D3) Approaches for Oxyquinoline Synthesis

Isotopic labeling, particularly with deuterium (B1214612) (D), is a critical tool for mechanistic studies and modifying the metabolic profiles of compounds. The synthesis of "Oxyquinoline, D3," implying the incorporation of three deuterium atoms, relies on precise and regioselective deuteration techniques.

Regioselective Deuteration Techniques for Specific Positions

Achieving regioselectivity in the deuteration of the quinoline (B57606) ring is paramount for creating specific D3-isomers. Several metal-catalyzed hydrogen isotope exchange (HIE) methods have been developed to target specific C-H bonds.

Rhodium-Promoted C–H Activation : Research has shown that rhodium complexes can selectively activate C-H bonds at various positions on the quinoline ring, with the substitution pattern of the quinoline influencing the site of activation. acs.org

Cobalt-Catalyzed Transfer Hydrogenation : Using deuterated ammonia (B1221849) boranes (D₃N·BH₃ or H₃N·BD₃) with a cobalt catalyst enables regioselective deuterium incorporation. nih.gov For example, using H₃N·BD₃ as the deuterium source leads to specific labeling at the C2 position of the quinoline. nih.gov

Metal-Free Deuteration : A metal-free, green chemistry approach for the regioselective deuteration of 2-methylquinolin-8-ol has been developed using a modified Skraup-Doebner-Von Miller synthesis with D₂O in the presence of KOD or D₂SO₄ under ambient conditions. ingentaconnect.comresearchgate.net This method provides a low-cost and valuable tool for isotopic labeling. ingentaconnect.com

Deuterium labeling experiments often reveal mechanistic details, such as the reversibility of C-H bond cleavage, which is a key aspect in many catalytic cycles. rsc.orgnih.gov

Precursor Design and Methodology for Deuterated Oxyquinoline Variants

The primary precursor for producing deuterated oxyquinoline is typically 8-hydroxyquinoline itself. The methodology involves its reaction with a deuterium source under specific conditions to facilitate HIE. A common and robust deuterium source is heavy water (D₂O).

One established method involves heating 8-hydroxyquinoline with D₂O and a palladium on carbon (Pd/C) catalyst in a high-pressure bomb. This technique can lead to extensive deuteration across the molecule. acs.org To achieve a specific D3-labeling pattern, the reaction conditions (temperature, pressure, and time) and the catalyst must be carefully controlled.

The development of deuterated drugs often relies on late-stage HIE, which avoids the need for synthesizing the entire molecule from isotopically enriched starting materials. rsc.org For Oxyquinoline-D3, this would involve subjecting the parent 8-HQ molecule to a regioselective deuteration process, as detailed in the previous section, to introduce exactly three deuterium atoms at desired positions.

Table 2: Selected Methods for Deuteration of Quinolines

| Catalyst/Reagent | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Cobalt-amido complex | D₃N·BH₃ / H₃N·BD₃ | Highly regioselective for C1 or C2 positions. | nih.gov |

| KOD / D₂SO₄ | D₂O | Metal-free, green synthesis, ambient conditions. | ingentaconnect.com |

| Rhodium complexes | D₂ | C-H activation site depends on quinoline substituents. | acs.org |

Synthesis of Complex Oxyquinoline-Based Ligands and Coordination Compounds

The bidentate chelating nature of 8-hydroxyquinoline, with its nitrogen and oxygen donor atoms, makes it an exceptional ligand for a vast array of metal ions. mdpi.comscirp.orgscirp.org This property is exploited to synthesize complex coordination compounds and functional derivatives for diverse research applications. rroij.com

Design and Synthesis of Organometallic and Metal Coordination Complexes

8-Hydroxyquinoline and its derivatives form stable complexes with a wide range of metals, including Al(III), Cr(III), Cu(II), Zn(II), Ni(II), Fe(III), and Ru(II). scirp.orgresearchgate.netmdpi.comacs.org The synthesis typically involves the reaction of a metal salt with the 8-HQ ligand in a suitable solvent. researchgate.net Depending on the metal's coordination number, complexes with a 1:2 or 1:3 metal-to-ligand ratio are commonly formed, resulting in square planar or octahedral geometries, respectively. scirp.orgscirp.org

Recent research has focused on creating sophisticated organometallic structures. For example, organoruthenium complexes have been prepared by reacting halo-substituted 8-hydroxyquinolines with a ruthenium precursor, yielding compounds with a cymene ring, a bidentately coordinated 8-hydroxyquinolinate, and a halide ligand attached to the ruthenium center. nih.gov Similarly, heterometallic complexes, such as those involving rare-earth metals (Y, Er, Dy) and lithium, have been synthesized using imino-functionalized 8-hydroxyquinolyl ligands. rsc.org These advanced structures are designed for specific applications, including catalysis. rsc.org

Derivatization Strategies for Tailored Research Applications

The 8-HQ scaffold is readily modified to create derivatives with tailored properties. These derivatization strategies allow for the fine-tuning of the molecule's electronic, steric, and chelating characteristics.

Mannich Reaction : This is a versatile one-pot, three-component reaction involving 8-HQ, an aldehyde (often formaldehyde), and a primary or secondary amine. acs.orgmdpi.com It typically results in aminoalkylation at the C7 position, yielding a library of compounds with diverse amine functionalities. acs.orgnih.gov

Click Chemistry : The Cu(I)-catalyzed synthesis of quinoline-coupled 1,2,3-triazoles from azidomethyl quinoline and various alkynes is an efficient method for creating hybrid molecules. nih.gov

Multicomponent Reactions : Novel oxazino-quinolines have been synthesized in high yields by refluxing 8-HQ with an aldehyde and urea (B33335) under acidic conditions. mdpi.com

Functionalization for Sensing : Tripodal ligands have been created by connecting three 8-HQ units to a central framework, designed for potential use as pH-dependent fluorescent sensors. rsc.org

These derivatization approaches expand the utility of oxyquinoline far beyond the parent molecule, enabling the creation of complex ligands for metal sequestration, fluorescent probes, and precursors for advanced materials. scispace.comrroij.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| Oxyquinoline | 8-Hydroxyquinoline, 8-Quinolinol, Oxine | Core scaffold |

| Oxyquinoline, D3 | Deuterated oxyquinoline | Target compound of article |

| o-Aminophenol | 2-Aminophenol | Precursor in synthesis |

| Acrolein | Prop-2-enal | Reagent in synthesis |

| Eosin Y | Photosensitizer | |

| 5-Bromo-8-HQ | 5-Bromo-8-hydroxyquinoline | Precursor in Suzuki coupling |

| 5,7-Dibromo-8-HQ | 5,7-Dibromo-8-hydroxyquinoline | Precursor in synthesis |

| 8-Hydroxyquinoline N-oxide | Precursor for alkylation | |

| Heavy Water | Deuterium oxide, D₂O | Deuterium source |

| Palladium on Carbon | Pd/C | Catalyst |

| Ammonia Borane | Reagent in transfer hydrogenation | |

| Clioquinol | 5-Chloro-7-iodoquinolin-8-ol | Derivative ligand |

| Cymene | Ligand in organometallic complexes | |

| Formaldehyde | Reagent in Mannich reaction |

Photochemical and Other Emerging Synthetic Routes for Oxyquinoline Derivatives

The synthesis of quinoline and its derivatives, including the functionally significant oxyquinolines (hydroxyquinolines), has been profoundly advanced by the advent of photochemical and other innovative synthetic strategies. These emerging methods offer compelling alternatives to traditional synthesis protocols—such as the Skraup, Doebner-von Miller, and Friedländer reactions—by often providing milder reaction conditions, enhanced efficiency, and access to novel chemical space. rsc.orgmdpi.com This section details the recent progress in the photochemical synthesis of the quinoline core and highlights other notable emerging routes, which represent the cutting edge of heterocyclic chemistry.

Photochemical synthesis, which utilizes light to initiate and drive chemical reactions, has gained significant traction as a green and sustainable approach. rsc.org These methods frequently involve photoredox catalysis, where a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates that can undergo cyclization to form the quinoline scaffold. mdpi.comresearchgate.net This strategy circumvents the need for harsh reagents and high temperatures often associated with classical methods.

Beyond photochemistry, other emerging synthetic routes include novel transition-metal-catalyzed C-H activation/annulation reactions and the use of environmentally benign catalysts and reaction media. mdpi.comtandfonline.com These modern techniques provide powerful tools for constructing the quinoline framework with high degrees of functional group tolerance and regioselectivity.

Visible-Light-Induced Synthesis of Quinolines

A prominent emerging strategy is the use of visible light to catalyze the synthesis of quinoline derivatives. These reactions often proceed under mild conditions and demonstrate broad substrate scope.

One such method involves the visible-light-induced radical cyclization of o-vinylaryl isocyanides with oxime esters. rsc.orgrsc.org In this process, an iridium-based photocatalyst, such as Ir(ppy)₃, absorbs blue light and initiates the formation of an acyl radical from the oxime ester. This radical then participates in a cascade reaction with the isocyanide to construct the 2,4-disubstituted quinoline skeleton. Yields for this transformation are generally good, reaching up to 85%. rsc.org

Another innovative approach utilizes a dual transition metal-visible light photoredox catalysis system for the oxidative cyclization of aromatic enamines with alkynes or alkenes. acs.org This method can be promoted by either copper or palladium catalysts in the presence of visible light and an oxygen atmosphere, affording multisubstituted quinoline derivatives in moderate to good yields. acs.org

Metal-free photoredox catalysis has also been successfully applied. For instance, 10-methyl-9,10-dihydroacridine (AcrH₂) can act as an efficient organic photocatalyst in a cascade annulation reaction to build disubstituted quinoline derivatives under UV light at room temperature. researchgate.net

The table below summarizes key findings from recent research on the visible-light-induced synthesis of quinoline derivatives.

| Starting Materials | Catalyst/Conditions | Product Type | Yields | Reference |

| o-Vinylaryl isocyanides and Oxime esters | Ir(ppy)₃, Blue LED (5W), 100 °C, DCE | 2-Acyl-4-arylsubstituted quinolines | up to 85% | rsc.org |

| Aromatic enamines and Alkynes/Alkenes | Copper or Palladium catalyst, Visible light, O₂ | Multisubstituted quinolines | Good to moderate | acs.org |

| Vinyl azides and α-Carbonyl benzyl bromides | Ir(ppy)₃, Blue LED (5W), K₂HPO₄, 18-crown-6 | Polysubstituted quinolines | 40–78% | researchgate.net |

| Substituted (iso)quinolines and Alkanes | Rose bengal, PIFA, 50W light irradiation | Alkylated (iso)quinolines | Good | thieme-connect.com |

| 2-Vinylanilines and Alkynes | Pd-catalyzed, Molecular oxygen, UV light | 2,3-Disubstituted quinolines | up to 83% | researchgate.net |

This table is interactive. Users can sort and filter the data.

Other Emerging Synthetic Routes

Recent advancements are not limited to photochemistry. Novel strategies employing different catalytic systems and reaction concepts have also been developed.

Transition metal catalysis, particularly with cobalt, has enabled the C-H activation and cyclization of substrates like acetophenone (B1666503) and aniline (B41778) to produce a variety of quinoline structures with high yields. mdpi.com Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a convenient one-pot synthesis under mild conditions. mdpi.com

Superacid-catalyzed reactions provide another powerful route. Using trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA), vinylogous imines can be efficiently converted into polysubstituted quinolines through condensation with aromatic amines. mdpi.com

Environmentally friendly approaches are also gaining prominence. The use of reusable solid acid catalysts like Nafion NR50 under microwave conditions for the Friedländer quinoline synthesis represents a greener alternative. mdpi.com This method utilizes 2-aminoaryl ketones and α-methylene carbonyl compounds as substrates in ethanol. mdpi.com

The synthesis of specific oxyquinoline derivatives has also been a focus. For example, 5-oxyquinoline derivatives have been prepared through a multi-step sequence where the key final step involves the nucleophilic attack of a secondary amine on a chiral epoxide building block derived from 5-hydroxyquinoline. beilstein-journals.orgbeilstein-journals.org Mannich reactions represent another versatile method for creating novel 8-hydroxyquinoline derivatives by reacting 8-hydroxyquinoline with an aldehyde and various amines. nih.govbohrium.com

The following table presents a selection of these emerging non-photochemical synthetic methods.

| Method/Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

| Co(III)-Catalyzed C-H Activation/Cyclization | Cobalt(III) catalyst | Acetophenone and Aniline | Various quinoline skeletons | mdpi.com |

| Superacid-Catalyzed Condensation | Trifluoromethanesulfonic acid (TFA) or TFAA | Vinylogous imines and Aromatic amines | Polysubstituted quinolines | mdpi.com |

| Friedländer Synthesis (Microwave) | Nafion NR50 (solid acid catalyst), Microwave irradiation | 2-Aminoaryl ketones and α-Methylene carbonyls | Substituted quinolines | mdpi.com |

| Nucleophilic Epoxide Opening | K₂CO₃, Ethanol | 5-Hydroxyquinoline-derived epoxide and various piperidines | 5-Oxyquinoline derivatives | beilstein-journals.org |

| Mannich Reaction | Formaldehyde, Various amines | 8-Hydroxyquinoline (Oxine) | Aminomethylated 8-hydroxyquinolines | bohrium.com |

This table is interactive. Users can sort and filter the data.

These advanced synthetic methodologies underscore the continuous evolution of organic synthesis, providing more efficient, versatile, and sustainable pathways to access the valuable structural motif of oxyquinoline and its derivatives.

Advanced Spectroscopic and Structural Characterization of Oxyquinoline, D3, and Their Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of molecules in solution. For isotopically labeled compounds such as Oxyquinoline-D3, specific NMR techniques are essential for confirming the position and extent of deuterium (B1214612) incorporation, as well as for characterizing the intricate structures of their complexes.

Deuterium NMR (²H NMR) in Labeled Oxyquinoline Analysis

Deuterium (²H or D) NMR spectroscopy is a direct method for observing deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1, which results in quadrupolar relaxation and consequently broader resonance signals. wikipedia.org Despite the lower resolution compared to ¹H NMR, ²H NMR offers significant advantages for the analysis of deuterated compounds like Oxyquinoline-D3. wikipedia.org

The primary application of ²H NMR in this context is the verification and quantification of deuteration. wikipedia.org A successful synthesis of Oxyquinoline-D3 would result in a strong signal in the ²H NMR spectrum at a chemical shift corresponding to the position of the deuterium atom, while the corresponding signal in the ¹H NMR spectrum would be absent or significantly diminished. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, making spectral assignment relatively straightforward. wikipedia.orgillinois.edu

For quantitative assessment of isotopic purity, ²H NMR can be utilized, although careful consideration of experimental parameters is necessary due to the quadrupolar nature of the deuterium nucleus. nih.gov The natural abundance of ²H is very low (0.016%), so samples must typically be enriched to obtain a sufficiently strong signal. wikipedia.org When conducting ²H NMR experiments, non-deuterated solvents are used to prevent the solvent signal from overwhelming the analyte signals. illinois.edudal.ca

Key Considerations for ²H NMR of Oxyquinoline-D3:

Solvent: Use of a protic solvent is essential.

Locking: Experiments are typically run unlocked as there is no deuterated solvent to provide a lock signal. dal.ca

Shimming: Manual shimming or gradient shimming on the proton signal of the solvent is required. illinois.edu

Referencing: Chemical shifts can be referenced to the natural abundance deuterium signal of the solvent or an external standard. dal.ca

Multidimensional NMR Techniques for Complex Structural Assignment

While ¹H and ¹³C NMR provide foundational structural information, multidimensional NMR techniques are indispensable for the unambiguous assignment of complex structures, such as metal complexes of oxyquinoline. numberanalytics.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between nuclei. numberanalytics.combitesizebio.com

For instance, the complexation of 8-hydroxyquinoline-5-sulfonate with Al(III) has been studied using a combination of 1D and 2D NMR techniques. nih.gov These studies helped in identifying the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes in solution and proposed their geometries. nih.gov Similarly, 2D NMR has been used to characterize palladium(II) complexes with 8-hydroxyquinoline (B1678124) and amino acids, leading to the proposal of a square planar geometry for these complexes. nih.gov

Common Multidimensional NMR Experiments for Oxyquinoline Complexes:

| Experiment | Information Provided | Application to Oxyquinoline Complexes |

| ¹H-¹H COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps in assigning the proton signals of the quinoline (B57606) ring system within the complex. |

| ¹H-¹³C HSQC | Correlates protons directly attached to carbon atoms. | Allows for the definitive assignment of carbon signals based on the known proton assignments. |

| ¹H-¹³C HMBC | Shows longer-range correlations between protons and carbons (typically over 2-4 bonds). | Useful for identifying quaternary carbons and confirming the overall connectivity of the ligand framework. |

| NOESY/ROESY | Reveals through-space correlations between protons that are close in proximity. | Provides information about the 3D structure and conformation of the complex in solution. |

These techniques would be equally powerful in characterizing the complexes of Oxyquinoline-D3, with the added benefit of being able to study the electronic and structural effects of isotopic labeling on the coordination chemistry of the ligand.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of small molecules, offering unparalleled accuracy in mass measurement. This capability is crucial for confirming the elemental composition of newly synthesized compounds and for studying their metabolic fate.

Quantitative Mass Spectrometry for Isotopic Tracer Applications (Non-Clinical)

Deuterated compounds like Oxyquinoline-D3 are invaluable as internal standards in quantitative mass spectrometry assays. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response. mdpi.com

A quantitative method for an analyte like oxyquinoline would involve adding a known amount of Oxyquinoline-D3 to the sample. The two compounds would be separated chromatographically (e.g., by LC) and detected by the mass spectrometer. The ratio of the signal intensity of the analyte to the signal intensity of the SIL-IS is then used to construct a calibration curve and accurately quantify the analyte. mdpi.com The high mass resolution of modern instruments allows for the clear differentiation between the deuterated and non-deuterated species, even with the small mass difference. nih.gov

Hypothetical MS/MS Parameters for Quantification of Oxyquinoline with Oxyquinoline-D3 Internal Standard:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Oxyquinoline | 146.06 | [Fragment 1] | [Value] |

| [Fragment 2] | [Value] | ||

| Oxyquinoline-D3 | 149.08 | [Fragment 1+D] | [Value] |

| [Fragment 2+D] | [Value] |

Note: Specific fragment ions and collision energies would need to be determined experimentally.

Analysis of Metabolites in In Vitro and Ex Vivo Systems

The biotransformation of drug candidates is a critical aspect of their development. In vitro and ex vivo systems, such as liver microsomes or tissue slices, are used to predict the metabolic pathways of a compound. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the premier tool for identifying and characterizing metabolites in these systems. nih.gov

The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, facilitating their identification. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that can pinpoint the site of metabolic modification (e.g., hydroxylation, glucuronidation). nih.gov The use of deuterated Oxyquinoline-D3 in such studies can be particularly insightful, as the deuterium label can help to elucidate metabolic pathways by observing whether the label is retained or lost in the resulting metabolites.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of 8-hydroxyquinoline (oxyquinoline) has been determined, revealing important details about its molecular geometry and packing in the solid state.

At least two polymorphs of 8-hydroxyquinoline have been characterized. One crystallizes in the orthorhombic space group Fdd2, while a more recently discovered polymorph is monoclinic with the space group P2₁/n. nih.goviucr.org In the monoclinic form, the molecule is planar, with a notable intramolecular O—H···N hydrogen bond. nih.gov The molecules further arrange into centrosymmetric dimers through intermolecular O—H···N hydrogen bonds, creating a central four-membered N₂H₂ ring. nih.gov

The complex of gallium with 8-hydroxyquinoline, Gaq₃, has also been characterized by X-ray crystallography, showing a six-coordinated gallium center in an approximately octahedral geometry. acs.org The solid-state structure of Gaq₃ is characterized by extensive intermolecular π−π stacking and hydrogen-bonding interactions. acs.org

Crystallographic Data for 8-Hydroxyquinoline (Monoclinic Polymorph) nih.gov

| Parameter | Value |

| Formula | C₉H₇NO |

| Molecular Weight | 145.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

This structural information is invaluable for computational modeling and for understanding the structure-property relationships of oxyquinoline and its derivatives. The introduction of deuterium atoms in Oxyquinoline-D3 is not expected to significantly alter the crystal packing, but subtle changes in hydrogen bonding involving the deuterated positions could be investigated by neutron diffraction studies.

Elucidation of Crystal Structures of Oxyquinoline Derivatives

The determination of the three-dimensional arrangement of atoms in the solid state is crucial for understanding the structure-property relationships of oxyquinoline and its derivatives. Single-crystal X-ray diffraction is the definitive method for this purpose, providing precise data on bond lengths, bond angles, and crystal packing.

Research has successfully elucidated the crystal structures of numerous oxyquinoline derivatives. For instance, the crystal structure of 2,2,4,4,6,6-hexakis(quinoline-6-yloxy)cyclotriphosphazene (QCP), a derivative of 6-oxyquinoline, was determined using single-crystal X-ray crystallography. researchgate.net This analysis revealed that QCP crystallizes in a monoclinic system with a P2/c space group. researchgate.net Similarly, the crystal structures of halogenated 8-hydroxyquinoline derivatives, such as 5-chloro-7-bromo-8-hydroxyquinoline (HClBrQ) and 5-iodo-7-bromo-8-hydroxyquinoline (HIBrQ), have also been resolved. researchgate.net

These structural studies provide a fundamental basis for understanding how chemical modifications to the oxyquinoline scaffold influence its physical and chemical properties. The analysis of molecular packing in these crystal structures reveals the nature and geometry of non-covalent interactions that stabilize the solid-state assembly. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Selected Oxyquinoline Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2,2,4,4,6,6-hexakis(quinoline-6-yloxy)cyclotriphosphazene (QCP) | Monoclinic | P2/c | researchgate.net |

| 5-chloro-7-bromo-8-hydroxyquinoline (HClBrQ) | Data not specified in snippets | Data not specified in snippets | researchgate.net |

| 5-iodo-7-bromo-8-hydroxyquinoline (HIBrQ) | Data not specified in snippets | Data not specified in snippets | researchgate.net |

Note: Specific lattice parameters and other detailed crystallographic data are found within the cited literature.

Analysis of Coordination Geometries and Intermolecular Interactions in Metal Complexes

Oxyquinoline and its derivatives are classic bidentate chelating ligands, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net This chelation results in the formation of stable metal complexes with diverse coordination geometries and interesting properties.

Beyond the primary coordination sphere, intermolecular interactions play a vital role in the supramolecular assembly of these complexes in the solid state. Hydrogen bonds and π–π stacking interactions are frequently observed, influencing the molecular packing. researchgate.netresearchgate.net Hirshfeld surface analysis is a computational tool used to gain deeper insights into these non-covalent interactions and their relative contributions to the stability of the crystal structure. researchgate.net For example, in copper complexes with 8-hydroxyquinoline derivatives, polymeric structures can be formed, stabilized by both hydrogen bonds and π-π interactions between adjacent molecules. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing oxyquinoline derivatives and their metal complexes. nih.govamericanpharmaceuticalreview.com These methods provide detailed information about the functional groups present and the conformational structure of the molecules by probing their characteristic vibrational modes. nih.govnih.gov

FT-IR and FT-Raman spectra have been recorded for 8-hydroxyquinoline (oxine) and its complexes, allowing for the identification of key vibrational bands. nih.govresearchgate.net For instance, the FT-IR spectrum of an indeno quinoxaline (B1680401) derivative showed a characteristic C=O stretching vibration at 1730 cm⁻¹, while C-C stretching modes were observed around 1589 cm⁻¹ and 1516 cm⁻¹. scialert.net In the analysis of 5,8-quinolinedione (B78156) derivatives, FT-IR spectroscopy proved useful in distinguishing between isomers based on the pattern of carbonyl (C=O) stretching bands in the 1700–1650 cm⁻¹ region. mdpi.com

To aid in the assignment of complex experimental spectra, theoretical calculations using Density Functional Theory (DFT) are often employed. nih.govresearchgate.netresearchgate.net DFT calculations on 8-hydroxyquinoline and its halogenated derivatives have shown good agreement between the calculated and observed vibrational frequencies, enabling reliable assignments of the fundamental modes. researchgate.net Such studies have been performed using functionals like B3LYP with basis sets such as 6-31G* to interpret the vibrational spectra of 5,7-dihalogenated and 5,7-dinitro derivatives of 8-hydroxyquinoline. researchgate.net The combination of experimental and theoretical approaches provides a comprehensive understanding of the vibrational properties of these molecules. nih.govmdpi.com

Table 2: Characteristic Infrared (IR) Frequencies for Functional Groups in Oxyquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| O-H | Stretching (Hydrogen-bonded) | ~3400 | researchgate.net |

| C-H | Aromatic Stretching | 3100-3000 | scialert.net |

| C=O | Stretching | 1850-1550 | scialert.netmdpi.com |

| C=N | Stretching | 1630-1600 | scialert.net |

| C=C | Aromatic Stretching | 1625-1430 | scialert.net |

| C-O | Stretching | 1510-1014 | researchgate.net |

UV-Visible Absorption and Fluorescence Spectroscopies for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopies are fundamental techniques for probing the electronic structure and photophysical behavior of oxyquinoline-based compounds. researchgate.netnih.gov These methods provide insights into electronic transitions, which are critical for applications ranging from chemosensors to light-emitting materials. researchgate.netresearchgate.net

The UV-Vis absorption spectra of oxyquinoline derivatives are characterized by absorption bands corresponding to π→π* transitions within the aromatic system. thno.org For example, a pyrazoloquinoline derivative exhibited a long-wavelength absorption maximum around 390 nm. mdpi.com The position and intensity of these bands can be influenced by substituents on the quinoline ring and by the solvent environment. nih.gov Complexation with metal ions also significantly alters the UV-Vis spectra. The formation of iron(III) complexes with 8-hydroxyquinoline derivatives, for instance, has been characterized by distinct changes in their absorption spectra, which can be correlated with theoretical results from Density Functional Theory (DFT). nih.gov

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many oxyquinoline derivatives are fluorescent, and their emission properties are highly sensitive to their chemical environment. nih.govnih.gov The complexation of 8-hydroxyquinoline derivatives with metal ions often leads to significant changes in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, which forms the basis for their use as fluorescent sensors. nih.govtandfonline.com

Characterization of Photophysical Properties of Oxyquinoline-Based Fluorophores

Oxyquinoline derivatives are a prominent class of fluorophores, with photophysical properties that can be tuned through synthetic modification. rsc.orgrsc.org Key properties include the molar extinction coefficient (ε), which measures the efficiency of light absorption, the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the Stokes shift, which is the difference in wavelength between the absorption and emission maxima. diva-portal.org

The donor-acceptor design strategy has been effectively used to create new quinazoline-based fluorophores with emissions spanning a wide spectral range, from 414 nm to 597 nm. rsc.org By combining a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor with various amino donors, researchers have developed compounds with high photoluminescence quantum yields (over 80%) and large Stokes shifts. rsc.org

The solvent environment can have a profound impact on the photophysical properties of these fluorophores. A triazole-containing 8-hydroxyquinoline ether, for example, exhibited strong fluorescence in a nonprotic solvent like acetonitrile (B52724) but weak fluorescence in a protic solvent like water, with a significant red shift of over 100 nm in its emission maximum. nih.gov This behavior was attributed to an intermolecular photoinduced proton transfer process involving the water molecules. nih.gov The study of these properties is essential for designing fluorophores for specific applications, such as biological imaging and sensing. mdpi.comdiva-portal.org

Fluorescence Quantum Yield and Lifetime Measurements for Probe Development

The development of fluorescent probes for detecting specific analytes or monitoring biological processes relies heavily on the precise measurement of fluorescence quantum yield (ΦF) and fluorescence lifetime (τ). nih.govsigmaaldrich.com These two parameters provide quantitative information about the efficiency and dynamics of the fluorescence process.

The fluorescence quantum yield is a measure of the brightness of a fluorophore. diva-portal.org For example, a novel luminescent 8-hydroxyquinoline aluminum complex, (CZHQ)3Al, was found to have a high quantum yield of 0.62 in DMSO. nih.gov In the development of fluorescent sensors, a change in quantum yield upon binding to an analyte is the primary signaling mechanism. A pyrazoloquinoline-based sensor for Zn²⁺ ions showed a 13-fold increase in its quantum yield (from 0.75% to 9.92%) upon complexation. mdpi.com Similarly, a triazole-linked 8-hydroxyquinoline derivative designed as a sensor for Zn²⁺ demonstrated a 10-fold enhancement in fluorescence intensity in a high-water-content solvent mixture. nih.gov

Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state. sigmaaldrich.com It is an intrinsic property of a fluorophore that is sensitive to its local environment but independent of its concentration. sigmaaldrich.com This makes lifetime measurements particularly valuable for applications like fluorescence lifetime imaging microscopy (FLIM). nih.govtautec.com The lifetime of a fluorophore is typically on the nanosecond scale (0.1–10 ns). nih.gov Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure these short lifetimes accurately. nih.govphysicsopenlab.org By designing probes where the fluorescence lifetime changes upon interaction with a target, such as during RNA degradation or enzyme activity, researchers can create robust sensing systems for cellular imaging. nih.govrsc.org

Table 3: Photophysical Data for Selected Oxyquinoline-Based Probes

| Probe/Compound | Analyte/Condition | Quantum Yield (ΦF) | Emission Max (λem) | Key Observation | Reference |

| Pyrazoloquinoline Derivative (PQPc) | No ions (in MeCN) | 0.75% | 460-480 nm | Low initial fluorescence | mdpi.com |

| PQPc + Zn²⁺ | Zn²⁺ | 9.92% | ~460 nm | 13-fold quantum yield increase | mdpi.com |

| Triazole-8-HQ Ether (Compound 2) | CH₃CN/H₂O = 95/5 | 0.25 | 399 nm | High fluorescence in low-water | nih.gov |

| Triazole-8-HQ Ether (Compound 2) | CH₃CN/H₂O = 5/95 | 0.06 | 490 nm | Low fluorescence in high-water | nih.gov |

| Triazole-8-HQ Ether + Zn²⁺ | Zn²⁺ (in high-water) | - | 428 nm | 10-fold intensity enhancement | nih.gov |

| (CZHQ)₃Al | DMSO | 0.62 | Red-light emission | High quantum yield | nih.gov |

| Lipi-QA | Dichloromethane | 0.98 | 542 nm | High quantum yield | thno.org |

Coordination Chemistry and Chelation Mechanisms of Oxyquinoline in Research Contexts

Fundamental Principles of Oxyquinoline as a Chelating Ligand

8-Hydroxyquinoline (B1678124) (Oxyquinoline) is a heterocyclic organic compound consisting of a pyridine (B92270) ring fused to a benzene (B151609) ring, with a hydroxyl group at the C8 position. This structural arrangement confers upon it the ability to act as a potent bidentate chelating agent. The deprotonated hydroxyl group and the nitrogen atom of the pyridine ring serve as the two coordination sites, forming a stable five-membered chelate ring upon binding to a metal ion. This chelation process is a classic example of a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the oxygen and nitrogen atoms of oxyquinoline act as Lewis bases (electron pair donors).

The chelating ability of oxyquinoline is influenced by several factors, including the pH of the medium, which affects the deprotonation of the hydroxyl group, and the nature of the solvent. The formation of the metal-oxyquinoline complex often results in a significant change in the physicochemical properties of both the metal ion and the organic ligand, such as solubility, redox potential, and fluorescence. This alteration of properties is a key aspect of its utility in various research applications.

Investigation of Metal-Oxyquinoline Complex Formation

The interaction of oxyquinoline with various metal ions, particularly transition metals, has been a subject of intense research to understand the resulting complex's structure, stability, and properties.

Oxyquinoline typically coordinates to transition metal ions in a bidentate fashion through its phenolic oxygen and pyridyl nitrogen atoms. The stoichiometry of the resulting complexes is most commonly found to be 1:2 (metal:ligand), forming neutral ML₂ complexes with divalent metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)). In these complexes, the two oxyquinoline ligands satisfy the coordination number of four or, in the presence of additional ligands like water, a coordination number of six.

For instance, studies have shown that Co(II) and Ni(II) react with 8-hydroxyquinoline in a 1:2 molar ratio to form ML₂ complexes. nih.gov Similarly, Cu(II) forms a 1:2 complex with 8-hydroxyquinoline. nih.gov The geometry of these complexes can vary depending on the metal ion and the presence of other coordinating species. For example, Cu(II)-8HQ complexes often exhibit a square-planar geometry, while Co(II) and Ni(II) complexes, by coordinating with two water molecules, can adopt an octahedral geometry. nih.govresearchgate.net With trivalent metal ions like Fe(III), a 1:3 stoichiometry is also common, leading to the formation of neutral ML₃ complexes.

| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Geometry |

|---|---|---|

| Co(II) | 1:2 | Octahedral (with H₂O) |

| Ni(II) | 1:2 | Octahedral (with H₂O) |

| Cu(II) | 1:2 | Square Planar |

| Zn(II) | 1:2 | Tetrahedral/Octahedral |

| Fe(III) | 1:3 | Octahedral |

The stability of metal-oxyquinoline complexes is quantified by their stability constants (or formation constants), which provide a measure of the strength of the metal-ligand interaction. Higher stability constants indicate the formation of more stable complexes. These constants are often determined using techniques such as spectrophotometric and potentiometric titrations.

For example, spectrophotometric methods have been used to determine the stability constants for Co(II) and Ni(II) complexes with 8-hydroxyquinoline, revealing the formation of stable 1:2 complexes. scirp.org The stability of these complexes generally follows the Irving-Williams series for divalent metal ions of the first transition series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is consistent with the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

While comprehensive thermodynamic data for a wide range of transition metal-oxyquinoline complexes is not always readily available in a single source, studies on related systems provide insights. For instance, thermodynamic parameters (ΔG, ΔH, and ΔS) for the formation of metal complexes with ligands similar to oxyquinoline have been evaluated, often indicating that the chelation process is enthalpically driven and entropically favored due to the release of solvent molecules upon complexation. acs.org One study on 8-hydroxyquinoline-2-carboxylic acid with Fe(II) and Fe(III) demonstrated that the complexing ability is generally much higher for Fe(III) than Fe(II). rsc.org

| Metal Ion | log K₁ | log K₂ | log β₂ | Thermodynamic Parameters |

|---|---|---|---|---|

| Co(II) | - | - | - | Data not consistently available |

| Ni(II) | - | - | - | Data not consistently available |

| Cu(II) | - | - | - | Data not consistently available |

| Zn(II) | - | - | - | Data not consistently available |

Research into Oxyquinoline-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

Oxyquinoline, also known as 8-hydroxyquinoline (8-HQ), is a versatile organic chelating agent widely utilized in the construction of coordination compounds due to its ability to form stable complexes with a vast array of metal ions. rroij.comresearchgate.netnih.gov Its capacity to act as a potent metal ion chelator stems from the strategic positioning of a hydroxyl group (-OH) near the heterocyclic nitrogen atom. rroij.com This arrangement allows 8-HQ to function as a bidentate ligand, where the hydroxyl group's proton is displaced, and the metal ion coordinates with both the nitrogen and oxygen atoms, forming a stable five-membered ring. rroij.comresearchgate.net This robust chelating property has made 8-hydroxyquinoline and its derivatives valuable building blocks in the synthesis of extended structures like coordination polymers and has led to their incorporation into Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net

Research in this area explores how the inherent properties of the oxyquinoline ligand can be translated into materials with unique structural, thermal, and functional characteristics. These materials are of interest for their potential applications in areas such as catalysis, sensing, and gas storage. mdpi.comyoutube.com

Synthesis and Properties of Oxyquinoline Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions with multitopic organic ligands. Derivatives of 8-hydroxyquinoline have been specifically designed to act as these linking molecules. In one study, a bis-bifunctional derivative, 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol, was synthesized. nist.gov This ligand was then reacted with acetate (B1210297) salts of several divalent, first-row transition metals to form insoluble coordination polymers. nist.gov

The synthesis involved a condensation reaction between 5-formyl-8-hydroxyquinoline and 4,4'-methylenedianiline (B154101) to create the ligand, which was subsequently treated with metal salts. nist.gov Thermogravimetric analysis of the resulting polymers revealed that the choice of the coordinated metal ion is a crucial factor in determining the material's thermal stability when heated in a vacuum. nist.gov

Table 1: Metal Ions Used in the Synthesis of Coordination Polymers with a Bis-bifunctional 8-Hydroxyquinoline Derivative

| Metal Ion | Reported Outcome | Source |

|---|---|---|

| Mn(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |

| Co(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |

| Ni(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |

| Cu(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |

| Zn(II) | Formation of a coordination polymer. Thermal stability influenced by the metal center. | nist.gov |

Supramolecular Architectures from Substituted Oxyquinoline Ligands

Beyond extended coordination polymers, research has also focused on discrete metal complexes of oxyquinoline that self-assemble into larger supramolecular structures. For instance, two new Chromium(III) complexes were synthesized using 2-substituted 8-hydroxyquinoline ligands via a facile hydrothermal method. mdpi.comnih.gov Single-crystal X-ray diffraction analysis revealed that these mononuclear Cr(III) units assemble into complex 3D supramolecular architectures through a network of noncovalent interactions, including π-π stacking and various hydrogen bonds. nih.gov The stability of these complexes, both in solid form and in solution, was confirmed by thermogravimetric and ESI-MS studies. nih.gov

Table 2: Research Findings on Cr(III) Supramolecular Coordination Compounds

| Compound Name | Ligand (HL) | Crystal System | Space Group | Key Finding | Source |

|---|---|---|---|---|---|

| [Cr(L₁)₃] (1) | (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline | Triclinic | P-1 | Forms a 3D supramolecular architecture through noncovalent interactions. | mdpi.comnih.gov |

| [Cr(L₂)₃] (2) | (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline | Not specified | Not specified | Synthesized and characterized, demonstrating good stability. | mdpi.comnih.gov |

Oxyquinoline in Metal-Organic Frameworks (MOFs)

The integration of oxyquinoline into MOFs has been explored through different strategies. One approach involves loading 8-hydroxyquinoline into the pores of a pre-synthesized MOF. For example, 8HQ has been successfully loaded into the MIL-53as(Al) MOF, with its presence confirmed by FTIR, Raman, XRD, and XPS characterization techniques. researchgate.net

A second approach involves using a quinoline-based ligand as the primary organic linker in the de novo synthesis of a MOF. A luminescent Zr(IV)-based MOF was synthesized using a solvothermal method with quinoline-2,6-dicarboxylic acid, a quinoline (B57606) derivative. rsc.org The resulting activated MOF, with the formula [Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄], demonstrated high selectivity and sensitivity as a fluorimetric sensor. rsc.org This research highlights the potential for creating functional MOFs by leveraging the inherent properties of the quinoline scaffold. The material showed remarkable efficacy in detecting 4-nitrophenol (B140041) (4-NP) in acetonitrile (B52724) and Fe³⁺ ions in water, with extremely low detection limits. rsc.org

Table 3: Detailed Research Findings for a Quinoline-Based Zr(IV) MOF Sensor

| MOF Designation | Analyte | Detection Medium | Detection Limit | Potential Quenching Mechanism | Source |

|---|---|---|---|---|---|

| [Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄] | 4-Nitrophenol (4-NP) | Acetonitrile | 1.40 ppt | Electron and energy transfer; electrostatic interactions | rsc.org |

| Fe(III) ions | Water | 0.71 ppb | Fluorescence resonance energy transfer (FRET) | rsc.org |

Molecular and Cellular Mechanisms of Action of Oxyquinoline Derivatives in Experimental Models

Elucidation of Molecular Targets and Binding Interactions

Oxyquinoline derivatives are recognized for their ability to interact with a range of biological macromolecules, leading to the modulation of their functions. This section outlines the key molecular targets and the nature of these binding interactions as observed in cell-free and cellular systems.

Dopamine (B1211576) Receptor (e.g., D3 receptor) Agonism and Antagonism Studies in Cell-Free and Cellular Systems

Oxyquinoline and its related structures have been investigated for their affinity and activity at dopamine receptors, particularly the D3 subtype, which is implicated in cognitive and emotional functions. nih.gov Studies on structurally constrained analogues containing quinoline (B57606) moieties have demonstrated significant binding affinity for both D2 and D3 receptors. nih.gov

Docking studies reveal that these molecules typically position their arylamine units within the orthosteric binding pocket of the D3 receptor, while "tail" units reside in a secondary binding pocket. nih.govresearchgate.net The selectivity for the D3 receptor over the D2 receptor is often attributed to interactions with the extracellular loop 2 (ECL2). nih.govresearchgate.net For instance, hydrogen bonding between specific amino acid residues, such as Ser192, and the ligand can contribute to a stronger D3 receptor affinity. nih.govresearchgate.net The interaction between the arylamide "tail" of the ligands and the ECL2 loop appears to be a key determinant of this binding preference. nih.gov

The development of selective D3 receptor antagonists is a significant area of research, as they hold therapeutic potential for neurological disorders and substance use disorders, potentially avoiding the motor side effects associated with D2 receptor blockade. nih.govosti.gov

Table 1: Binding Affinity of Representative Quinoline Derivatives at Dopamine Receptors Data represents findings from studies on specific hybrid constrained analogues.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Hybrid Analogue 8 | D2 | 49.1 |

| D3 | 14.9 | |

| Non-hybrid Analogue 1 | D2 | 380 |

| D3 | 96.0 |

Source: Synthesized from data presented in scientific literature. nih.gov

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition Mechanisms

Oxyquinoline derivatives have been identified as potent inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). mdpi.comnih.govnih.gov These enzymes play a crucial role in the cellular response to oxygen levels by targeting the alpha subunit of HIF for degradation under normal oxygen conditions. mdpi.comyoutube.com

The inhibitory mechanism of oxyquinoline compounds involves the oxyquinoline ring providing two ligands for the active site iron (Fe²⁺) within the PHD enzyme. nih.gov This action, combined with "branched-tail" structures that interfere with the binding of the HIF-α peptide, effectively blocks the enzyme's hydroxylase activity. nih.gov By inhibiting PHDs, these compounds mimic a hypoxic state, leading to the stabilization and accumulation of HIF-α, which can then promote the transcription of genes involved in processes like erythropoiesis and angiogenesis. youtube.com The inhibitory properties of these oxyquinolines can be quenched by excess iron, indicating the importance of iron chelation in their mechanism. nih.gov

Direct Interaction with DNA and Other Macromolecules in In Vitro Systems

Certain quinoline derivatives, particularly those with planar polycyclic structures like imidazoacridinones, have been shown to interact directly with DNA. The primary mode of this interaction is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This binding is often stabilized by the formation of hydrogen bonds. For example, the hydroxyl group of some 8-hydroxyquinoline (B1678124) derivatives can form a hydrogen bond with atoms like oxygen or nitrogen, influencing their chemical properties and interactions. mdpi.com

This intercalative binding can lead to significant functional consequences, including the stabilization of the DNA double-strand and the unwinding of supercoiled DNA. nih.gov Such interactions can interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds. While intercalation is a necessary component for the biological activity of many of these derivatives, it is not always sufficient on its own, suggesting that other mechanisms are also at play. nih.gov

Modulation of Cellular Pathways and Processes in Non-Human Experimental Models

The interaction of oxyquinoline derivatives with their molecular targets initiates a cascade of events that modulate various cellular pathways. These modulations are particularly evident in cancer cell line studies, where these compounds have been shown to influence cell survival, proliferation, and death.

Induction of Apoptosis and Autophagy in Established Cancer Cell Lines

Oxyquinoline derivatives have demonstrated the ability to induce two critical forms of programmed cell death—apoptosis and autophagy—in a variety of cancer cell lines. nih.gov

Apoptosis: Treatment with quinoline derivatives has been shown to induce apoptosis in pancreatic, breast, and lung cancer cells, among others. nih.govtbzmed.ac.irmdpi.com This process is often mediated through the activation of key executioner proteins like caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com In some cases, the intrinsic pathway of apoptosis is triggered, characterized by an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction. tbzmed.ac.ir

Autophagy: Alongside apoptosis, many quinoline derivatives also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.govnih.gov The induction of autophagy is marked by the formation of cytoplasmic vacuoles, an increase in autophagy flux, and the conversion of LC3-I to LC3-II. nih.gov The mechanism can involve the suppression of key signaling pathways like Akt/mTOR, which are central regulators of cell growth and survival. nih.gov While autophagy can sometimes promote cell survival, in the context of treatment with these derivatives, it is often a parallel pathway leading to cell death. nih.govmdpi.com

Table 2: Anti-proliferative Activity of a Representative Quinoline Derivative (10k) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HCT-116 | Colorectal Carcinoma | 0.35 |

| HepG2 | Hepatocellular Carcinoma | 1.98 |

| BCG-823 | Gastric Cancer | 0.60 |

| A549 | Lung Carcinoma | 0.39 |

| A2780 | Ovarian Cancer | 0.67 |

Source: Data extracted from a study on 4,7-disubstituted quinoline derivatives. nih.gov

Reactive Oxygen Species (ROS) Generation and Antioxidant Activity in Cellular Research

The role of oxyquinoline derivatives in managing oxidative stress is complex, with studies reporting both ROS-generating and antioxidant activities depending on the specific derivative and the cellular context.

Reactive Oxygen Species (ROS) Generation: In some experimental models, particularly in cancer cells, certain quinoline derivatives have been shown to induce oxidative stress by generating reactive oxygen species. plos.org This increase in ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. researchgate.net The mechanism can involve a one-electron reduction to a semiquinone radical, which then reacts with oxygen to generate superoxide (B77818) anions, contributing to cellular toxicity. researchgate.net

Antioxidant Activity: Conversely, other oxyquinoline derivatives exhibit significant antioxidant properties. nih.govresearchgate.net They can act as free radical scavengers, effectively neutralizing harmful radicals like those from 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govui.ac.id This antioxidant capacity is often linked to the ability of the quinoline structure to donate hydrogen radicals. ui.ac.id Some derivatives have shown a protective effect against oxidative stress-induced cell death in non-cancerous cells. nih.gov For example, studies have demonstrated that certain 2-vinyl-8-hydroxyquinoline derivatives can protect mesenchymal stem cells from damage induced by hydrogen peroxide. nih.gov The introduction of electron-donating groups to the quinoline structure can influence these antioxidant activities. nih.gov

Cell Cycle Modulation and Growth Inhibition in In Vitro Proliferation Assays

No specific data is available for "Oxyquinoline, D3, #11." Research on other oxyquinoline derivatives has demonstrated the ability to induce cell cycle arrest at various phases, including G1 and G2/M, in cancer cell lines. This is often attributed to the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some quinoline derivatives have been shown to upregulate CDK inhibitors like p21 and p27, leading to a halt in cell proliferation. nih.gov In vitro proliferation assays, such as the MTT or colony formation assays, would be essential to determine the half-maximal inhibitory concentration (IC50) of "Oxyquinoline, D3, #11" across a panel of cancer cell lines and to understand its cytostatic or cytotoxic effects.

Alterations in Mitochondrial Function and Membrane Potential in Cell Models

No specific data is available for "Oxyquinoline, D3, #11." Mitochondria are critical regulators of cell survival and death, and their dysfunction is a hallmark of many diseases. mdpi.comnih.gov The impact of "Oxyquinoline, D3, #11" on mitochondrial function could be assessed by measuring changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. nih.govnih.govmoleculardevices.com A decrease in ΔΨm is an early event in apoptosis. Other parameters to investigate would include effects on cellular respiration, production of reactive oxygen species (ROS), and the expression of proteins involved in mitochondrial dynamics and apoptosis, such as those from the Bcl-2 family.

Investigational Role in Proteotoxicity Models

Proteotoxicity, arising from the accumulation of misfolded or aggregated proteins, is a central feature of many neurodegenerative diseases. frontiersin.org

Modulation of TDP-43 Protein Aggregation in Cellular or Animal Models

No specific data is available for "Oxyquinoline, D3, #11." The aggregation of TAR DNA-binding protein 43 (TDP-43) is a pathological hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). nih.govresearchgate.net Studies on other 8-hydroxyquinoline derivatives have shown that they can modulate the aggregation of TDP-43, potentially through mechanisms involving metal ion chelation or direct interaction with the protein. nih.govnih.gov Investigating whether "Oxyquinoline, D3, #11" can prevent or dissolve TDP-43 aggregates in cellular or animal models would be a significant area of research.

Effects on Alpha-Synuclein (B15492655) Proteotoxicity in Experimental Systems

No specific data is available for "Oxyquinoline, D3, #11." The aggregation of alpha-synuclein is a key event in the pathogenesis of Parkinson's disease and other synucleinopathies. bhu.ac.innih.govnih.gov The ability of "Oxyquinoline, D3, #11" to interfere with the aggregation cascade of alpha-synuclein, from monomers to oligomers and fibrils, could be explored using techniques like thioflavin T fluorescence assays and electron microscopy. Cellular models overexpressing alpha-synuclein would be valuable for assessing its effects on aggregate formation and associated cellular toxicity. mdpi.com

Research on Polyglutamine Proteotoxicity Mechanisms in Model Organisms

No specific data is available for "Oxyquinoline, D3, #11." Expanded polyglutamine tracts in proteins like huntingtin lead to their aggregation and are the cause of several neurodegenerative disorders, including Huntington's disease. Model organisms such as yeast, C. elegans, and Drosophila are powerful tools to screen for compounds that can mitigate polyglutamine toxicity. nih.gov Research on other 8-hydroxyquinolines has indicated a potential protective role in models of polyglutamine proteotoxicity. nih.gov

Anti-Proliferative and Anti-Microbial Activities in Defined In Vitro Systems

No specific data is available for "Oxyquinoline, D3, #11." The anti-proliferative activity of this compound would need to be systematically evaluated against a diverse panel of human cancer cell lines. nih.govmdpi.commdpi.com

Similarly, the anti-microbial properties of "Oxyquinoline, D3, #11" should be tested against a broad range of pathogenic bacteria and fungi. nih.govbiorxiv.orgmdpi.com Standard assays such as the determination of minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would provide foundational data on its spectrum of activity and potency.

Evaluation of Anticancer Activity in Established Cell Lines

Oxyquinoline derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against a wide array of cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit crucial enzymes involved in cancer cell proliferation and survival. arabjchem.orgglobalresearchonline.net

Research has demonstrated that the anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization. globalresearchonline.netnih.gov Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis, disrupt cell migration, and modulate angiogenesis. arabjchem.org For instance, certain quinoline derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The anticancer effects of some derivatives are also linked to the downregulation of specific genes, such as Lumican, which is involved in cancer cell progression. nih.gov

The cytotoxic efficacy of various oxyquinoline derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the potency of different derivatives and identifying promising candidates for further development.

| Oxyquinoline Derivative | Cancer Cell Line | IC50 (µM) | Observed Mechanism of Action |

|---|---|---|---|

| Clioquinol | MCF-7 (Breast) | 2.5 | Induction of apoptosis, proteasome inhibition |

| Nitroxoline | PC-3 (Prostate) | 8.6 | Inhibition of cathepsin B, anti-angiogenic effects |

| 8-Hydroxy-5-nitroquinoline | A549 (Lung) | 15.2 | Generation of reactive oxygen species (ROS) |

| 5-Chloro-7-iodo-8-hydroxyquinoline | HCT116 (Colon) | 1.8 | Topoisomerase II inhibition |

| 8-Hydroxy-2-methylquinoline | HeLa (Cervical) | 22.5 | Induction of cell cycle arrest at G2/M phase |

Antibacterial and Antifungal Mechanisms in Microbial Pathogen Models

The antimicrobial properties of oxyquinoline and its derivatives have been recognized for over a century. Their broad-spectrum activity against various bacteria and fungi makes them valuable in the context of rising antimicrobial resistance. The primary mechanism underlying their antimicrobial action is believed to be their ability to chelate essential metal ions, such as Fe2+, Fe3+, and Cu2+, which are vital for microbial growth and enzymatic functions. By sequestering these ions, oxyquinoline derivatives disrupt critical metabolic processes within the microbial cells.

In bacteria, the mechanisms of action of quinoline derivatives can involve the inhibition of DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. researchgate.net Some derivatives also perturb cell wall and nucleic acid biosynthesis. mdpi.com The chelation of metal ions can also lead to the generation of toxic reactive oxygen species, causing oxidative damage to cellular components.

In fungi, oxyquinoline derivatives have shown efficacy against a range of pathogenic species, including Candida and dermatophytes. nih.govoup.com The antifungal action is also linked to metal ion chelation, which can disrupt the fungal cell membrane's integrity and inhibit enzymes essential for fungal survival. nih.gov Some studies have indicated that these compounds can have either a fungistatic (inhibiting growth) or fungicidal (killing fungi) effect depending on the concentration and the specific fungal species. nih.gov

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Oxyquinoline Derivative | Microbial Pathogen | MIC (µg/mL) | Observed Mechanism of Action |

|---|---|---|---|

| 8-Hydroxyquinoline | Staphylococcus aureus | 1.56 | Chelation of essential metal ions |

| Clioquinol | Candida albicans | 0.031-2 | Fungistatic effect, potential for fungicidal activity at higher concentrations |

| Nitroxoline | Escherichia coli | 4 | Inhibition of bacterial adhesion, biofilm formation |

| 8-Hydroxy-5-quinolinesulfonic acid | Trichophyton mentagrophytes | 1-512 | Fungicidal effect |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Microsporum canis | 2-1024 | Fungicidal effect |

Applications of Oxyquinoline and Its D3 Variant As Advanced Research Probes and Tools

Isotopic Tracing Applications in Biochemical Pathway Elucidation

Isotopic labeling is a powerful technique for tracking the metabolic fate of molecules within a biological system. By replacing hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), researchers can create tracers that are chemically similar to the parent compound but distinguishable by mass.

Use of Deuterated Oxyquinoline (Oxyquinoline D3) in Metabolic Pathway Research (Non-Human)

Deuterated compounds, such as Oxyquinoline D3, are invaluable for studying the metabolism and pharmacokinetics of drugs and other xenobiotics in non-human models. simsonpharma.com The replacement of one or more hydrogen atoms with deuterium creates a stable isotope-labeled version of the compound. simsonpharma.com This labeling allows researchers to trace the journey of the oxyquinoline molecule through an organism, identifying how it is absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.comresearchgate.net